molecular formula C5H4N2O4 B12869117 2-(4-Nitroisoxazol-3-yl)acetaldehyde

2-(4-Nitroisoxazol-3-yl)acetaldehyde

Cat. No.: B12869117
M. Wt: 156.10 g/mol
InChI Key: FGGWZPBGSNRTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitroisoxazol-3-yl)acetaldehyde is a nitro-substituted isoxazole derivative featuring an aldehyde functional group.

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

2-(4-nitro-1,2-oxazol-3-yl)acetaldehyde

InChI

InChI=1S/C5H4N2O4/c8-2-1-4-5(7(9)10)3-11-6-4/h2-3H,1H2

InChI Key

FGGWZPBGSNRTJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CC=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitroisoxazol-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. For example, the reaction of 4-nitrobenzaldoxime with an appropriate alkyne under basic conditions can yield the desired isoxazole derivative . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of isoxazoles, including this compound, often employs metal-catalyzed reactions due to their efficiency and scalability. Catalysts such as copper (I) or ruthenium (II) are commonly used in (3 + 2) cycloaddition reactions . recent trends emphasize the development of metal-free synthetic routes to reduce costs, toxicity, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitroisoxazol-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 2-(4-Nitroisoxazol-3-yl)acetic acid

    Reduction: 2-(4-Aminoisoxazol-3-yl)acetaldehyde

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used

Comparison with Similar Compounds

(Z)- and (E)-DMCHA [(Z/E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde]

  • Structure : Cyclohexylidene group conjugated with an aldehyde.
  • Role : These geometric isomers act as aggregation pheromones in beetles (e.g., cotton boll weevil, cranberry weevil), facilitating mating and host location .
  • Key Difference : Unlike 2-(4-Nitroisoxazol-3-yl)acetaldehyde, DMCHA lacks heterocyclic substitution, relying on cyclohexylidene hydrophobicity for pheromone efficacy.

Metaldehyde

  • Structure : Cyclic tetramer of acetaldehyde.
  • Role : Used as a molluscicide, decomposing into acetaldehyde and paraldehyde under heat, which may pose toxicity risks .
  • Key Difference : The target compound’s nitroisoxazole group likely prevents polymerization, avoiding hazardous decomposition pathways seen in metaldehyde.

Acetaldehyde

  • Structure : Simple aldehyde (CH₃CHO).
  • Role : Industrial precursor and atmospheric volatile organic compound (VOC).

Functional Group Analysis

Compound Functional Groups Reactivity Insights
This compound Aldehyde, nitroisoxazole Nitro group enhances electrophilicity; aldehyde may participate in condensation reactions.
(Z/E)-DMCHA Aldehyde, cyclohexylidene Cyclohexylidene stabilizes pheromone structure; aldehyde critical for receptor binding .
Metaldehyde Cyclic acetaldehyde tetramer Thermal lability leads to toxic breakdown products (e.g., acetaldehyde) .
Acetaldehyde Aldehyde High volatility and oxidation propensity; forms acetic acid or peroxides .

Research Findings and Data

  • Biological Activity : DMCHA isomers demonstrate species-specific pheromone roles, suggesting that this compound’s nitroisoxazole group could be tailored for targeted bioactivity (e.g., insecticidal properties) .
  • Thermal Stability : Metaldehyde’s decomposition into acetaldehyde highlights the importance of evaluating the nitroisoxazole derivative’s thermal resilience to avoid analogous hazards .
  • Analytical Considerations : Acetaldehyde’s artifact formation in Teflon systems underscores the need for inert sampling materials when analyzing the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.